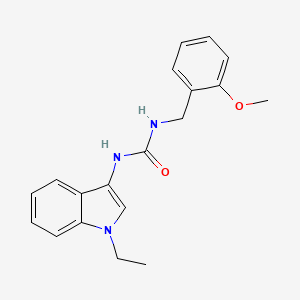

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea is a synthetic urea derivative featuring a 1-ethyl-substituted indole core linked via a urea bridge to a 2-methoxybenzyl group.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[(2-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-13-16(15-9-5-6-10-17(15)22)21-19(23)20-12-14-8-4-7-11-18(14)24-2/h4-11,13H,3,12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFMKHMTYOWWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxybenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

(a) 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea ()

- Structure : Differs by an ethylene spacer between the indole and urea.

- Physicochemical Data: Not provided in evidence, but analogous compounds with ethyl linkers often exhibit lower melting points (e.g., 118–123°C for isoindolinones in ) due to reduced crystallinity .

(b) 1-(1-Ethyl-1H-benzimidazol-2-yl)-3-(2-methoxyphenyl)urea ()

- Structure : Replaces indole with a benzimidazole core.

- Key Differences : Benzimidazole’s planar structure and additional nitrogen may enhance π-π stacking and hydrogen bonding, improving thermal stability.

- Physicochemical Data: Property Value Molecular Formula C₁₇H₁₈N₄O₂ SMILES O=C(Nc1ccccc1OC)Nc3nc2ccccc2n3CC Melting Point Not reported

Non-Urea Analogues with Indole Cores

(a) (E)-3-(4-Bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one ()

- Structure : Chalcone derivative with a ketone bridge instead of urea.

- Key Differences : The α,β-unsaturated ketone moiety enables Michael addition reactions, which may enhance reactivity with biological thiols. This contrasts with urea’s hydrogen-bonding capacity.

- Biological Activity : Demonstrated anticancer activity in structural studies, suggesting the indole-ethyl group’s role in cytotoxicity .

(b) 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide ()

- Structure : Acetamide derivative with a 5-methoxyindole core.

- The 5-methoxy substituent may alter electronic properties compared to the 2-methoxybenzyl group.

- Synthesis : Crystallographic data confirm planar indole-acetamide conformations, which may influence packing efficiency and solubility .

Compounds with Methoxybenzyl Substituents

(a) 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine ()

- Structure : Phenethylamine derivative with a 2-methoxybenzyl group.

- Key Differences : The primary amine and bromine substituent introduce polar and halogen-bonding interactions, unlike urea’s neutral hydrogen-bonding profile.

Biological Activity

Overview

1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxybenzyl)urea is an organic compound belonging to the class of urea derivatives, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including cancer treatment and anti-inflammatory responses.

The molecular formula of this compound is with a molecular weight of 323.4 g/mol. The compound features an indole moiety, which is often associated with significant biological activity, particularly in the context of anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of indole and urea structures can inhibit cell growth and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.55 ± 0.35 | Induction of apoptosis and cell cycle arrest |

| HT-29 | 7.01 ± 0.60 | Inhibition of proliferation |

| NCI-H460 | 14.31 ± 0.90 | Disruption of microtubule dynamics |

These findings suggest that the compound may act through mechanisms such as the disruption of microtubules or the inhibition of specific kinases involved in cell cycle regulation.

Anti-inflammatory Activity

In addition to anticancer properties, urea derivatives have been studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to interact with biological targets involved in inflammatory pathways, potentially leading to reduced inflammation.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various urea derivatives, including those related to this compound. For example:

- Xia et al. (2022) synthesized related indole derivatives and reported significant antitumor activity with IC50 values ranging from 26 µM to lower concentrations depending on structural modifications.

- Fan et al. (2022) investigated the cytotoxicity of substituted urea compounds against A549 cell lines, noting that specific modifications could enhance autophagy without inducing apoptosis.

Synthetic Routes

The synthesis of this compound typically involves the reaction between 1-ethylindole and 2-methoxybenzylamine using coupling reagents such as carbodiimide under mild conditions (e.g., dichloromethane or dimethylformamide). This method highlights the versatility and accessibility of synthesizing biologically active compounds within this class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.